1-Benzyl D-Aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl D-Aspartate is a derivative of aspartic acid, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the aspartic acid molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl D-Aspartate can be synthesized through several methods. One common approach involves the esterification of D-aspartic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic environment to facilitate the esterification process. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl D-Aspartate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.
Reduction: The compound can be reduced to form 1-benzyl D-aspartic acid derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 1-Benzyl D-aspartic acid derivatives.
Substitution: Various substituted benzyl D-aspartate derivatives
Scientific Research Applications
1-Benzyl D-Aspartate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in neurotransmission and its potential effects on brain function.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating hormone levels and its potential use in treating neurological disorders.
Industry: It is used in the production of specialized chemicals and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
1-Benzyl D-Aspartate exerts its effects through several mechanisms:
Neurotransmission: It acts as a signaling molecule in the nervous system, influencing the release of neurotransmitters and modulating synaptic activity.
Hormone Regulation: The compound has been shown to affect the release of hormones such as luteinizing hormone and testosterone, potentially through its interaction with specific receptors in the endocrine system
Comparison with Similar Compounds
L-Aspartic Acid: The L-isomer of aspartic acid, which is more commonly found in nature and has different biological roles.
D-Aspartic Acid: The D-isomer of aspartic acid, which shares some similarities with 1-Benzyl D-Aspartate but lacks the benzyl group.
N-Methyl-D-Aspartate: Another derivative of aspartic acid, known for its role in neurotransmission and its use in studying excitatory amino acid receptors
Uniqueness: this compound is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This modification allows for specific interactions with biological targets and provides a useful tool for studying various biochemical pathways .
Properties
IUPAC Name |
(3R)-3-amino-4-oxo-4-phenylmethoxybutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSRYBIBUXBNSW-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426407 |
Source
|
Record name | H-D-Asp-OBzl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6367-42-6 |
Source
|
Record name | H-D-Asp-OBzl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.